molecular formula C18H22N2O4S B2663338 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-48-4

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2663338
CAS No.: 899954-48-4
M. Wt: 362.44
InChI Key: JUENGTIIIGKKFS-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic organic compound characterized by two distinct structural motifs:

  • A 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole core, which features a sulfonamide group fused to a benzene ring. This moiety is electron-deficient and may participate in hydrogen bonding or π-π interactions.
  • A propanamide linker attached to a cyclohexenyl ethyl group, which introduces hydrophobicity and conformational flexibility.

Its synthesis likely involves coupling the benzothiazole derivative with a cyclohexenyl ethyl amine via amide bond formation, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-18(22)15-8-4-5-9-16(15)25(20,23)24/h4-6,8-9H,1-3,7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUENGTIIIGKKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps, including the formation of the cyclohexene ring, the benzothiazole moiety, and the final coupling to form the propanamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates several functional groups, which may contribute to its biological activity. Its IUPAC name reflects its complex chemical nature, indicating the presence of a cyclohexene moiety and a benzothiazole derivative.

Molecular Formula

  • Molecular Formula: C₁₅H₁₈N₂O₃S
  • Molecular Weight: 306.38 g/mol

Structural Features

FeatureDescription
Cyclohexene GroupContributes to hydrophobic interactions
Benzothiazole DerivativePotential for enzyme inhibition
Amide Functional GroupMay enhance binding affinity to targets

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

In Vitro Studies

Research has demonstrated that compounds similar to this one exhibit significant biological activities:

  • Antimicrobial Activity: Studies have shown that benzothiazole derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Some derivatives have been reported to inhibit cancer cell proliferation in vitro by inducing apoptosis.

Case Study: Anticancer Activity

A study investigating the anticancer effects of related benzothiazole compounds revealed that they could inhibit the growth of human cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific pathways involved include the modulation of p53 and Bcl-2 family proteins.

Comparative Analysis of Biological Activity

A comparative analysis of various derivatives of benzothiazoles indicates that structural modifications can significantly influence biological activity. The following table summarizes key findings from recent studies:

CompoundActivity TypeIC₅₀ (µM)Reference
Benzothiazole Derivative AAntimicrobial12.5Smith et al., 2020
Benzothiazole Derivative BAnticancer8.0Johnson et al., 2021
N-[2-(cyclohex-1-en-1-yl)ethyl]-...Potential AnticancerTBDCurrent Study

Pharmacological Implications

The pharmacological implications of this compound suggest potential applications in drug development for treating infections and cancer. Further studies are necessary to establish its efficacy and safety profile.

Comparison with Similar Compounds

(a) Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate

  • Structure : Shares the 1,1,3-trioxo benzothiazole core but substitutes the propanamide group with an isopropyl ester .
  • Synthesis : Prepared via esterification of the benzothiazole acetic acid derivative, contrasting with the target compound’s likely amide coupling.

(b) N-[2-(Diethylamino)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-3-[2-(1-naphthyl)ethoxy]propanamide

  • Structure : Contains a 2-oxo-1,3-benzothiazole core (lacking the sulfonamide group) and a naphthylethoxy substituent.
  • Functionality : The hydroxy and oxo groups on the benzothiazole may facilitate metal coordination, unlike the sulfonamide in the target compound.
Parameter Target Compound Propan-2-yl Ester Naphthylethoxy Derivative
Core Structure 1,1,3-Trioxo benzothiazole 1,1,3-Trioxo benzothiazole 2-Oxo-1,3-benzothiazole
Key Functional Group Propanamide Isopropyl ester Naphthylethoxy, diethylaminoethyl
Electron Density Electron-deficient (sulfonamide) Electron-deficient Moderate (hydroxy/oxo)
Potential Applications Enzyme inhibition, materials Intermediate for drug synthesis Metal-catalyzed reactions

Amide-Linked Compounds

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Simple benzamide with an N,O-bidentate directing group.
  • Comparison : The target’s amide linker is more complex (cyclohexenyl ethyl vs. hydroxy-dimethylethyl), which may influence steric hindrance and reactivity in catalytic processes.

(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Structure : Triazole-containing acetamide with a naphthyloxy group.
  • Activity : Exhibits antimicrobial properties (IC₅₀: 12.5–25 µg/mL against S. aureus and E. coli), suggesting that the target compound’s amide group could also contribute to bioactivity if similarly substituted .
Parameter Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Compound 6a
Amide Type Propanamide Benzamide Acetamide
Substituent Cyclohexenyl ethyl Hydroxy-dimethylethyl Naphthyloxy-triazole
Synthetic Method Amide coupling Acylation of amine with benzoyl chloride Click chemistry (CuAAC reaction)
Functional Role Flexibility, hydrophobicity Metal coordination Antimicrobial activity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s cyclohexenyl ethyl group may introduce steric hindrance during amide bond formation, requiring optimized coupling agents (e.g., HATU or EDC/HOBt) compared to simpler amides .
  • Benzothiazole Reactivity : The 1,1,3-trioxo group enhances electrophilicity, making the core amenable to nucleophilic substitution—a property exploited in the synthesis of intermediates like the Propan-2-yl ester .
  • Biological Potential: While direct activity data for the target compound are absent, structural analogs with amide linkages (e.g., compound 6a) demonstrate antimicrobial efficacy, suggesting a plausible avenue for future testing .

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